molecular formula C12H7Cl4N B14497539 2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine CAS No. 63386-27-6

2',3,4',5-Tetrachloro[1,1'-biphenyl]-2-amine

Cat. No.: B14497539
CAS No.: 63386-27-6
M. Wt: 307.0 g/mol
InChI Key: KXKSJSCUJYXYIN-UHFFFAOYSA-N
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Description

2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine is a chlorinated biphenyl compound with the molecular formula C12H6Cl4. It is a derivative of biphenyl, where four chlorine atoms are substituted at the 2’, 3, 4’, and 5 positions, and an amine group is attached at the 2 position. This compound is part of the broader class of polychlorinated biphenyls (PCBs), which have been widely studied for their chemical properties and environmental impact .

Preparation Methods

The synthesis of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine typically involves the chlorination of biphenyl followed by amination. One common method includes the use of a Lewis acid catalyst to facilitate the chlorination process. The reaction conditions often involve high temperatures and the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. After chlorination, the intermediate product undergoes a nucleophilic substitution reaction with an amine source to introduce the amine group at the desired position .

Chemical Reactions Analysis

2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls (PCBs) in various chemical reactions and environmental conditions.

    Biology: Researchers investigate its effects on biological systems, including its potential as an endocrine disruptor and its impact on cellular processes.

    Medicine: The compound is studied for its potential therapeutic applications and toxicological effects, providing insights into the safety and efficacy of related compounds.

    Industry: It is used in the development of materials with specific chemical properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets and pathways. It can bind to and activate or inhibit specific enzymes, receptors, and transcription factors. For example, it may interact with the aryl hydrocarbon receptor (AhR), leading to the activation of downstream signaling pathways that regulate gene expression. Additionally, its chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects .

Comparison with Similar Compounds

2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of 2’,3,4’,5-Tetrachloro[1,1’-biphenyl]-2-amine, particularly its reactivity due to the presence of the amine group and its specific chlorine substitution pattern.

Properties

CAS No.

63386-27-6

Molecular Formula

C12H7Cl4N

Molecular Weight

307.0 g/mol

IUPAC Name

2,4-dichloro-6-(2,4-dichlorophenyl)aniline

InChI

InChI=1S/C12H7Cl4N/c13-6-1-2-8(10(15)4-6)9-3-7(14)5-11(16)12(9)17/h1-5H,17H2

InChI Key

KXKSJSCUJYXYIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)N

Origin of Product

United States

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